9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Übersicht

Beschreibung

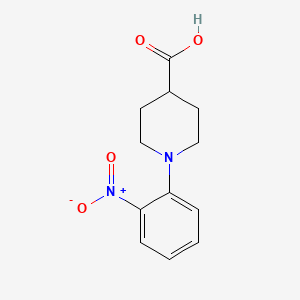

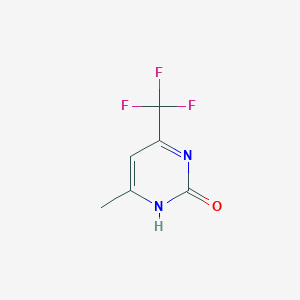

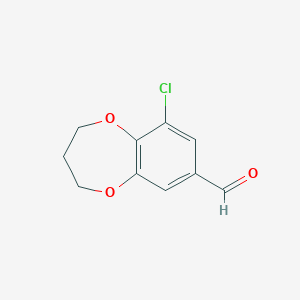

“9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde” is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of the parent compound "3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde" .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis. Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.63 . It is a powder at room temperature . The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 .

Wissenschaftliche Forschungsanwendungen

Polymerization of Substituted Aldehydes

Substituted aldehydes, including haloaldehydes like 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, play a pivotal role in polymer science. Research has delved into their polymerization processes, focusing on the preparation, purification, and characterization of monomers. These studies highlight the potential practical applications of the polymers derived from such aldehydes, revealing their significance in developing new materials with unique properties (Kubisa et al., 1980).

Synthesis of Heterocyclic Compounds

The chemical reactivity of chloroaldehydes, including 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been harnessed to synthesize a variety of heterocyclic compounds. One study explores the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of chloroaldehydes in organic synthesis and their potential in producing compounds with significant biological activities (Issac & Tierney, 1996).

Advances in Benzodiazepine Synthesis

Research on benzodiazepines, including those related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been substantial, with a focus on developing new synthetic methodologies. These compounds are crucial in medicinal chemistry due to their broad spectrum of biological activities. A comprehensive review encapsulates recent synthetic strategies, illuminating the continuous innovation within this domain and its implications for future drug development (Teli et al., 2023).

Quinoxaline Chemistry

The chemistry of quinoxalines, which are structurally related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been extensively reviewed, revealing their importance as dyes, pharmaceuticals, and catalysts. This body of work underscores the diversity of applications for these compounds and their synthetic derivatives, highlighting their potential in addressing a range of scientific and industrial challenges (Pareek & Kishor, 2015).

Biological Activity of Benzazepines

Benzazepines, compounds related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, have been studied for their structure-activity relationships. These investigations have revealed their cytotoxicity against certain cancer cell lines and their potential as radical producers, offering insights into their applicability in cancer research and therapy (Kawase et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

The primary targets of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Result of Action

The molecular and cellular effects of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde’s action are currently unknown

Eigenschaften

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMDPBFEHLDZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)